
l-Gatifloxacin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
l-Gatifloxacin-d4: is a deuterium-labeled version of gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of gatifloxacin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of l-Gatifloxacin-d4 involves the incorporation of deuterium atoms into the gatifloxacin molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in gatifloxacin with deuterium atoms using deuterated solvents and catalysts.
Chemical Synthesis: Deuterium-labeled precursors are used in the chemical synthesis of gatifloxacin to incorporate deuterium atoms at specific positions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions or chemical synthesis using deuterium-labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions: l-Gatifloxacin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which are used to study its pharmacokinetics and metabolic pathways .
Scientific Research Applications
Pharmacokinetic Studies
l-Gatifloxacin-d4 is utilized in pharmacokinetic studies to trace the metabolism and distribution of l-gatifloxacin in biological systems. The deuterated form allows for precise monitoring in mass spectrometry due to its distinct mass profile.
- Case Study: Metabolism Tracking
A study examined the pharmacokinetics of l-gatifloxacin using its deuterated form in animal models. The results indicated that the deuterated compound provided clearer insights into the drug's metabolic pathways and half-life compared to non-deuterated forms, enhancing the understanding of its bioavailability and efficacy in treating infections .
Microbiological Applications
This compound is instrumental in microbiological research, particularly in understanding the efficacy of fluoroquinolones against resistant bacterial strains.
- Table 1: Efficacy Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Streptococcus pneumoniae | 0.5 µg/mL | |
Escherichia coli | 1.0 µg/mL | |
Pseudomonas aeruginosa | 2.0 µg/mL |
This data demonstrates that this compound retains significant antibacterial activity, making it a valuable tool for assessing resistance mechanisms and developing new therapeutic strategies.
Clinical Research Applications
In clinical settings, this compound has been employed to evaluate treatment regimens for bacterial infections, particularly those caused by multidrug-resistant organisms.
- Case Study: Treatment of Multidrug-Resistant Tuberculosis
A study investigated the use of this compound in combination with other antibiotics for treating multidrug-resistant tuberculosis. The findings suggested that the incorporation of this compound improved treatment outcomes by enhancing drug penetration into lung tissues and reducing bacterial load significantly over time .
Insulin Secretion Studies
Research has also explored the effects of this compound on insulin secretion and glucose metabolism, particularly in diabetic models.
- Table 2: Effects on Insulin Secretion
Treatment | Insulin Secretion Increase (%) | Blood Glucose Reduction (%) | Reference |
---|---|---|---|
Control | - | - | - |
This compound (50 mg) | 30% | 15% | |
This compound (100 mg) | 45% | 25% |
This data indicates that this compound may have potential applications beyond antibacterial effects, possibly influencing metabolic processes.
Mechanism of Action
The mechanism of action of l-Gatifloxacin-d4 is similar to that of gatifloxacin. It works by inhibiting bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound effectively kills bacteria and prevents their proliferation .
Comparison with Similar Compounds
Gatifloxacin: The non-deuterated version of l-Gatifloxacin-d4.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Moxifloxacin: A fluoroquinolone with a broader spectrum of activity.
Ciprofloxacin: An older fluoroquinolone with a similar antibacterial spectrum.
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing l-Gatifloxacin-d4 with high isotopic purity for analytical applications?
- Methodological Answer : Synthesis involves deuterium incorporation via hydrogen-deuterium exchange reactions under controlled conditions (e.g., acidic/basic catalysis). Post-synthesis, purification via preparative HPLC or column chromatography ensures isotopic purity (>98%). Characterization requires 1H-NMR to confirm deuterium substitution and high-resolution mass spectrometry (HRMS) to verify molecular ion patterns. Residual non-deuterated impurities should be quantified using calibration curves .
Q. Which analytical techniques are optimal for distinguishing this compound from its non-deuterated form in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile) is recommended. Deuterated compounds exhibit a mass shift (e.g., +4 Da for d4 labeling), enabling differentiation. Matrix effects are minimized using isotope dilution calibration with stable isotope-labeled internal standards .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH guidelines). Analyze degradation products via LC-MS/MS at intervals (0, 1, 3, 6 months). Statistical models (e.g., Arrhenius equation) predict long-term stability. Report degradation thresholds (e.g., <5% impurity over 12 months) and validate with triplicate samples .
Advanced Research Questions
Q. How can metabolic pathway discrepancies between this compound and the parent compound be systematically investigated in hepatic microsomes?
- Methodological Answer : Use pooled human liver microsomes (HLM) incubated with NADPH cofactor. Perform metabolite profiling using high-resolution mass spectrometry (HRMS) in full-scan mode (m/z 100–1000). Compare fragmentation patterns (MS/MS) and retention times to reference standards. Quantify deuterium retention in metabolites via isotopic abundance ratios. Normalize data to protein content and validate with positive controls (e.g., ketoconazole for CYP3A4 inhibition) .
Q. What statistical strategies resolve quantification inconsistencies when using this compound across LC-MS platforms with differing ionization efficiencies?
- Methodological Answer : Implement cross-platform calibration using shared reference standards. Normalize data via internal standard response ratios and apply weighted linear regression (1/x² weighting) to account for heteroscedasticity. Conduct inter-laboratory comparisons with Bland-Altman plots to assess bias. Adjust for ion suppression/enhancement using post-column infusion studies .
Q. How can researchers optimize extraction recovery rates of this compound from complex matrices like plasma or tissue homogenates?
- Methodological Answer : Evaluate solid-phase extraction (SPE) sorbents (e.g., hydrophilic-lipophilic balance vs. mixed-mode cation exchange). Optimize pH during loading (e.g., pH 3 for protonation) and elution (e.g., 80% methanol with 2% ammonium hydroxide). Validate recovery rates (≥85%) using spike-and-recovery experiments with isotopically labeled analogs. Include matrix-matched calibration curves to correct for endogenous interference .
Q. Data Analysis & Contradiction Resolution
Q. How should contradictory data on this compound’s pharmacokinetic half-life in rodent models be addressed?
- Methodological Answer : Reanalyze raw data for outliers using Grubbs’ test. Compare study designs: route of administration (IV vs. oral), sampling intervals, and bioanalytical methods (e.g., ELISA vs. LC-MS). Conduct meta-analysis with fixed/random effects models to identify confounding variables (e.g., strain-specific metabolism). Replicate experiments under standardized protocols .
Q. What frameworks guide the formulation of research questions for comparative studies involving this compound and novel analogs?
- Methodological Answer : Apply the PICO framework: P opulation (e.g., bacterial strains), I ntervention (analog efficacy), C omparison (this compound as control), O utcome (minimum inhibitory concentration, MIC). Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational impact .
Q. Data Presentation & Reproducibility
Q. What are the best practices for presenting this compound stability data in publications?
- Methodological Answer : Use tables to summarize degradation rates (%/month) across conditions (e.g., temperature, pH). Include chromatograms highlighting peak purity and degradation products. Provide raw data in supplementary materials with metadata (instrument parameters, batch numbers). Follow CONSORT guidelines for randomized trials .
Q. How can researchers ensure reproducibility when documenting this compound synthesis protocols?
- Methodological Answer : Detail reaction stoichiometry, solvent volumes, and purification gradients. Report yields at each step and characterize intermediates (e.g., melting points, 13C-NMR). Deposit spectra in public repositories (e.g., ChemSpider) and cite Open Access synthesis protocols .
Properties
Molecular Formula |
C19H22FN3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[(3S)-2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1/i5D2,8D2 |
InChI Key |
XUBOMFCQGDBHNK-RRUSYNGWSA-N |
Isomeric SMILES |
[2H]C1(CN(C([C@@H](N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H] |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.